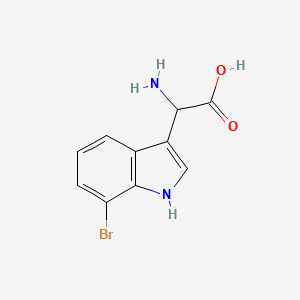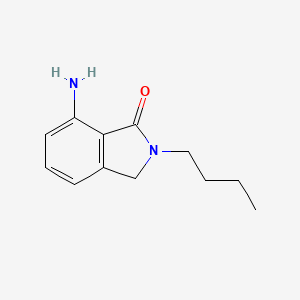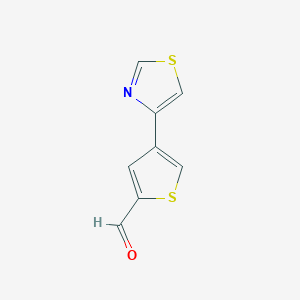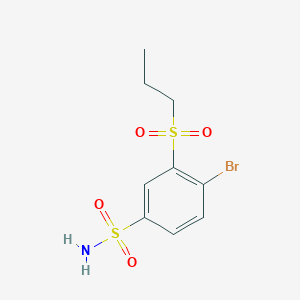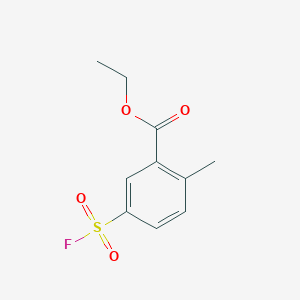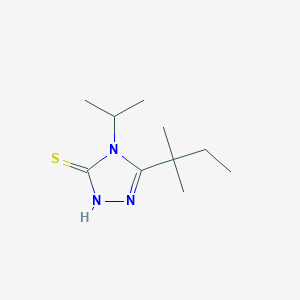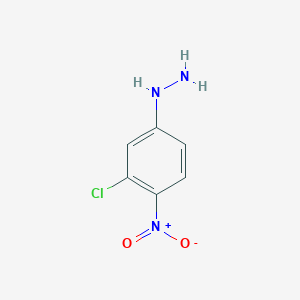
(3-Chloro-4-nitro-phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-nitro-phenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-nitro-phenyl)hydrazine typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-nitro-phenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.
Condensation: Carbonyl compounds (aldehydes, ketones), acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: 3-Chloro-4-amino-phenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones or azines, depending on the carbonyl compound.
Scientific Research Applications
(3-Chloro-4-nitro-phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-nitro-phenyl)hydrazine involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Chlorophenylhydrazine: Similar structure but lacks the nitro group.
4-Nitrophenylhydrazine: Similar structure but lacks the chlorine atom.
Uniqueness
(3-Chloro-4-nitro-phenyl)hydrazine is unique due to the presence of both the chlorine and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
(3-chloro-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 |
InChI Key |
JKJSMRINEPDWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


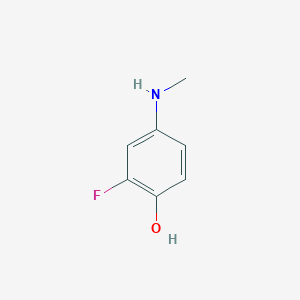
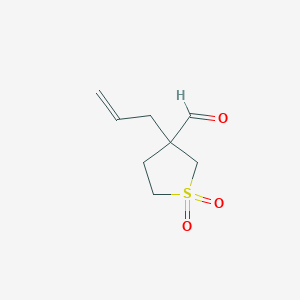
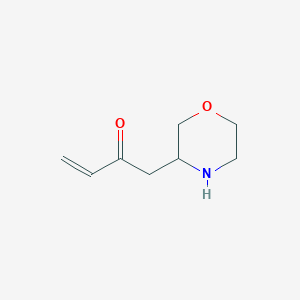
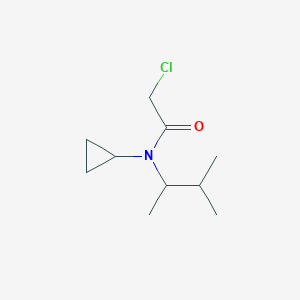
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
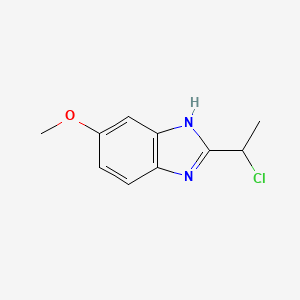
![{6-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13187019.png)

